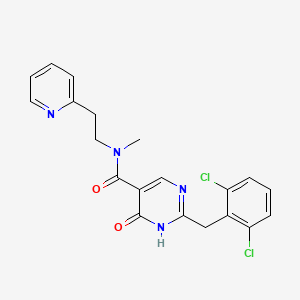

![molecular formula C20H23NO4 B5503073 methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)

methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate often involves multi-step reactions that include the formation of acetylamino and benzoate ester functionalities. For example, compounds with related structures have been synthesized through reactions starting from acetoacetic esters, leading to products like N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997). These synthesis methods showcase the versatility and complexity of approaches needed to construct the molecular framework of methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate often reveals characteristics such as polymorphism and specific conformational features. For instance, certain polymorphic forms have been observed, indicating the influence of molecular conformation on the solid-state arrangement (Gebreslasie, Jacobsen, & Görbitz, 2011). Understanding these structural nuances is crucial for predicting and tuning the material's properties for specific applications.

Chemical Reactions and Properties

The chemical behavior of methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate is influenced by its functional groups, leading to participation in various chemical reactions. Reactions involving similar compounds include cascade processes that assemble benzoate esters from acyclic building blocks, highlighting the compound's reactivity towards forming complex heterocyclic systems (Qureshi & Njardarson, 2022). These reactions underscore the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate, such as solubility, melting point, and crystal structure, are closely linked to its molecular structure. Research on similar compounds has shown that variations in molecular conformation can significantly affect these properties, emphasizing the importance of structural analysis in understanding and predicting physical behavior (Gebreslasie et al., 2011).

Chemical Properties Analysis

The chemical properties of methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate, such as reactivity, stability, and interaction with other molecules, are determined by its functional groups and overall molecular structure. Studies on related compounds have explored these properties through reactions that yield diverse products, illustrating the compound's chemical versatility and potential for further functionalization (Qureshi & Njardarson, 2022).

科学的研究の応用

Photopolymerization Applications

One intriguing application of chemicals closely related to methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate is in the domain of photopolymerization. Researchers have developed compounds that act as photoinitiators, which are crucial for initiating the polymerization process upon UV irradiation. These compounds, such as certain alkoxyamines with chromophore groups, show potential in nitroxide-mediated photopolymerization (NMP2), offering a pathway to creating novel polymeric materials with potential applications in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).

Catalysis and Asymmetric Synthesis

Methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate derivatives are also explored in catalysis, particularly in asymmetric hydrogenation reactions. Such reactions are fundamental in producing enantiomerically pure substances, which are crucial in the pharmaceutical industry. Rigid P-chiral phosphine ligands, which may include similar tert-butylphenoxy motifs, have been utilized with rhodium catalysts to achieve high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. This methodology has been applied to synthesize chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).

Synthesis of Heterocyclic Systems

The chemical framework of methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate offers versatility in synthesizing heterocyclic systems. Such systems are foundational structures in many pharmaceuticals and agrochemicals. Researchers have developed methodologies using related compounds for the preparation of various heterocyclic systems, demonstrating the utility of these chemicals in expanding the toolkit for synthetic organic chemistry (Selič et al., 1997).

Anticancer Drug Research

In the realm of medicinal chemistry, derivatives of methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate have been explored for their potential as anticancer agents. Schiff base organotin(IV) complexes, for instance, have shown promising in vitro cytotoxicity against various human tumor cell lines. These complexes represent a fascinating area of research, offering insights into the design of new anticancer drugs (Basu Baul et al., 2009).

Advanced Materials Science

Additionally, the study of molecular polarizabilities in liquid crystalline mixtures incorporating structures similar to methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate contributes to the development of advanced materials with specific optical properties. Such research has implications for the design of new liquid crystal displays, sensors, and other photonic devices, showcasing the compound's relevance beyond traditional chemical synthesis (Shahina et al., 2016).

特性

IUPAC Name |

methyl 4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)16-7-5-6-8-17(16)25-13-18(22)21-15-11-9-14(10-12-15)19(23)24-4/h5-12H,13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANPRJLZVVNLTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)

![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5503062.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5503079.png)

![(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)